molecular formula C24H19BrN2O2 B5233712 N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide

N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide

Cat. No.: B5233712
M. Wt: 447.3 g/mol
InChI Key: RDTFVCVOXUAYHR-UHFFFAOYSA-N
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Description

N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline moiety, a phenacyl group, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide typically involves the reaction of quinoline derivatives with phenacyl bromide and benzamide under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Thiols, amines, alkoxides, dimethylformamide (DMF), dichloromethane (DCM).

Major Products:

Scientific Research Applications

N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. By binding to these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis. Additionally, the quinoline moiety can intercalate into DNA, further inhibiting DNA replication and transcription .

Comparison with Similar Compounds

  • N-(4-(quinazolin-2-yl)phenyl)benzamide
  • N-(piperidine-4-yl)benzamide
  • Quinoline-2,4-dione derivatives

Comparison: N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide stands out due to its unique combination of a quinoline moiety, a phenacyl group, and a benzamide group. This structural arrangement provides the compound with distinct chemical reactivity and biological activity compared to similar compounds. For instance, while N-(4-(quinazolin-2-yl)phenyl)benzamide derivatives are known for their anti-angiogenesis activities, this compound exhibits broader anti-cancer properties .

Properties

IUPAC Name

N-(1-phenacylquinolin-1-ium-4-yl)benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2.BrH/c27-23(18-9-3-1-4-10-18)17-26-16-15-21(20-13-7-8-14-22(20)26)25-24(28)19-11-5-2-6-12-19;/h1-16H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTFVCVOXUAYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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